2-(4-ethylphenyl)ethanol
Overview
Description
2-(4-Ethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is characterized by the presence of an ethyl group attached to the para position of a phenyl ring, which is further connected to an ethanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
4-Ethylphenethyl alcohol, also known as 2-(4-ethylphenyl)ethanol, is a type of alcohol. The primary targets of alcohols are various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Alcohols, including 4-Ethylphenethyl alcohol, act on these neurotransmitters in a complex manner. They are both a GABA agonist and a glutamate N-methyl-d-aspartate (NMDA) receptor antagonist .
Pharmacokinetics
The elimination of alcohol from the body occurs primarily through metabolism (92-98% of dose) by hepatic alcohol dehydrogenase (ADH) and a microsomal enzyme, denoted CYP2E1 . Only between 2 and 10% of the dose of alcohol is excreted unchanged in urine, breath, and in sweat/perspiration .
Biochemical Analysis
Cellular Effects
It is known that ethanol, a related compound, can disrupt the physical structure of almost any type of membrane, including the plasma membrane, membranes of cell organelles (endoplasmic reticulum and mitochondrium), and liposomes . It is possible that 4-Ethylphenethyl alcohol may have similar effects on cellular structures and processes.
Molecular Mechanism
It is known that ethanol, a related compound, can influence the function of mitochondria and their energy metabolism . It is possible that 4-Ethylphenethyl alcohol may have similar effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that ethanol, a related compound, can cause changes in the blood alcohol concentration depending on storage conditions, such as time and temperature . It is possible that 4-Ethylphenethyl alcohol may have similar temporal effects in laboratory settings.
Dosage Effects in Animal Models
It is known that ethanol, a related compound, can cause a number of cytotoxic effects, most of which are independent of cell type . It is possible that 4-Ethylphenethyl alcohol may have similar dosage effects in animal models.
Metabolic Pathways
It is known that ethanol, a related compound, is degraded via multiple enzymatic pathways, such as alcohol dehydrogenase (ADH), cytochrome P4502E1 (CYP2E1), and catalase . It is possible that 4-Ethylphenethyl alcohol may be involved in similar metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Ethylphenethyl alcohol within cells and tissues are not well-understood. It is known that ethanol, a related compound, is infinitely soluble in water and slightly soluble in lipids. Like any dissolved substance, it changes the colligative properties of water; however, it lacks an osmotic effect in biologic systems because it is freely diffusible across cell membranes . It is possible that 4-Ethylphenethyl alcohol may have similar transport and distribution properties.
Subcellular Localization
It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . It is possible that 4-Ethylphenethyl alcohol may have similar effects on the subcellular localization of certain biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Ethylphenyl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable carbonyl compound (like 4-ethylbenzaldehyde) to yield the desired alcohol . The reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 4-ethylacetophenone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the carbonyl group to an alcohol .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 4-Ethylbenzaldehyde, 4-Ethylbenzoic acid
Reduction: 4-Ethylphenylethane
Substitution: 4-Ethylphenylethyl chloride, 4-Ethylphenylethyl bromide
Scientific Research Applications
2-(4-Ethylphenyl)ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-(4-Methylphenyl)ethanol
- 2-(4-Isopropylphenyl)ethanol
- 2-(4-Butylphenyl)ethanol
Comparison: Compared to its analogs, 2-(4-ethylphenyl)ethanol exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and biological activity. For example, the ethyl group may enhance its lipophilicity, potentially increasing its ability to penetrate biological membranes .
Properties
IUPAC Name |
2-(4-ethylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUYBEOUXPOHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202622 | |
Record name | 1-(3-Ethylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22545-13-7, 54264-96-9 | |
Record name | 4-Ethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22545-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Ethylphenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054264969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Ethylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethylphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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